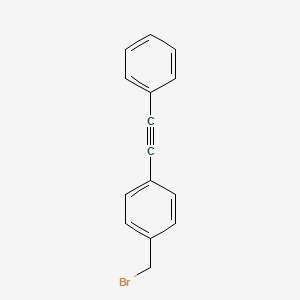
1-(Bromomethyl)-4-(phenylethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-(phenylethynyl)benzene is an organic compound with the molecular formula C15H11Br. It is a derivative of benzene, featuring a bromomethyl group and a phenylethynyl group attached to the benzene ring. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-(phenylethynyl)benzene can be synthesized through various methods. One common approach involves the bromination of 4-(phenylethynyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing efficient purification techniques, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-(phenylethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The phenylethynyl group can undergo coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds with other aryl or alkyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Sonogashira Coupling: This reaction requires a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Sonogashira Coupling: Products are typically diaryl or aryl-alkyl acetylene derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-(phenylethynyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science:
Biological Studies: Its derivatives are investigated for their biological activity, including potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(phenylethynyl)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In coupling reactions, the phenylethynyl group participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-(phenylethynyl)benzene: Features both a bromomethyl and a phenylethynyl group.
1-(Bromomethyl)-4-(ethynyl)benzene: Lacks the phenyl group attached to the ethynyl moiety.
4-(Bromomethyl)phenylacetylene: Similar structure but with the bromomethyl group directly attached to the benzene ring without the phenyl group.
Uniqueness
This compound is unique due to the presence of both a bromomethyl and a phenylethynyl group, which allows for diverse reactivity and applications in organic synthesis and materials science. The combination of these functional groups provides a versatile platform for the development of new compounds and materials.
Properties
Molecular Formula |
C15H11Br |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C15H11Br/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11H,12H2 |
InChI Key |
YWJQWQKNHTWBCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;tetrahydrochloride](/img/structure/B12955949.png)

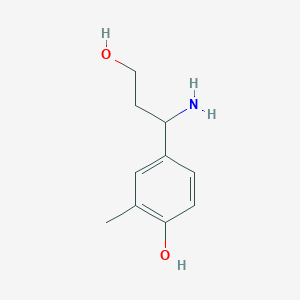
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12955969.png)
![Furo[3,2-b]pyridin-6-amine](/img/structure/B12955975.png)
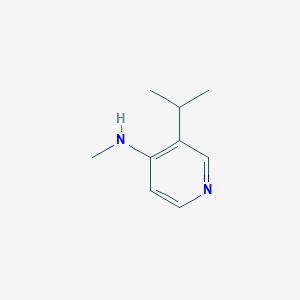
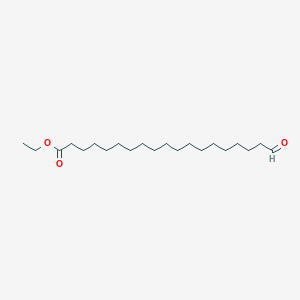
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)

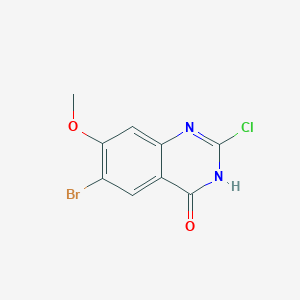
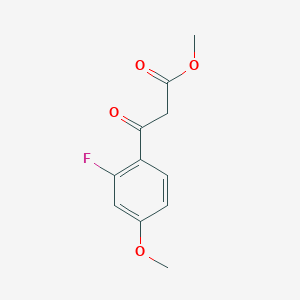
![4-(Benzylamino)-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B12956034.png)

